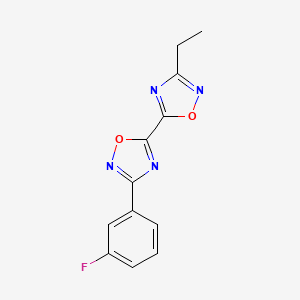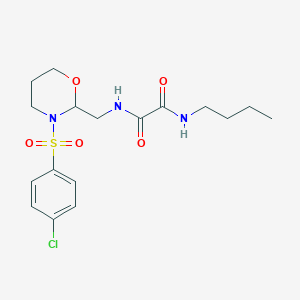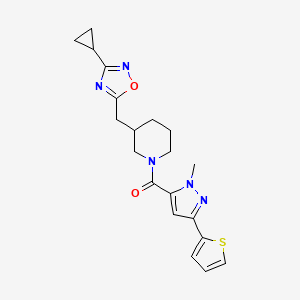![molecular formula C16H19N5O2 B2659942 1,3-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide CAS No. 2097862-15-0](/img/structure/B2659942.png)
1,3-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry and agriculture .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazoles are generally synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . Another common method involves the condensation of acetylacetone and hydrazine to give 3,5-dimethylpyrazole .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms. In the case of 3,5-dimethylpyrazole, there are two methyl groups attached to the carbon atoms at the 3rd and 5th positions .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including N-alkylation and O-alkylation . They can also act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
Pyrazoles are typically white solids that dissolve well in polar organic solvents . The exact physical and chemical properties of this specific compound would depend on its precise structure.Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methods for the synthesis of novel heterocyclic compounds that contain the pyrazole moiety. For example, Kumar and Mashelker (2007) described the preparation of oxadiazole heterocyclic compounds starting from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate, aiming to enhance hypertensive activity (Kumar & Mashelker, 2007). This highlights the compound's utility in developing potential therapeutics targeting cardiovascular diseases.
Development of Advanced Materials
Faghihi and Mozaffari (2008) synthesized new polyamides using 2,5-bis[(4-carboxyanilino)carbonyl]pyridine and aromatic diamines, showcasing the role of similar structures in creating materials with specific thermal and solubility properties (Faghihi & Mozaffari, 2008). These materials could find applications in various industries, including electronics and textiles, due to their unique chemical and physical properties.
Antimicrobial and Antitumor Activities
Compounds derived from 1,3-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide have been evaluated for their biological activities. El‐Borai et al. (2013) reported the synthesis of pyrazolopyridine derivatives and their evaluation for antioxidant, antitumor, and antimicrobial activities, demonstrating their potential as therapeutic agents (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013). This indicates the compound's significance in drug discovery and pharmaceutical research.
Binding to DNA Sequences
The ability of derivatives to bind specific DNA sequences was explored by Swalley, Baird, and Dervan (1996), who used pyrrole−imidazole polyamides to recognize core 5‘-GGG-3‘ sequences in DNA's minor groove. This research opens avenues for the design of molecules that can modulate gene expression by targeting specific DNA sequences, thus contributing to the field of genetics and molecular biology (Swalley, Baird, & Dervan, 1996).
Catalysis and Green Chemistry
Rahmani et al. (2018) highlighted the use of a triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica for the efficient synthesis of pyridine-pyrimidines, demonstrating the compound's role in promoting sustainable and efficient chemical synthesis (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018). This research contributes to the development of green chemistry practices by providing a more environmentally friendly approach to chemical synthesis.
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a specific compound depend on its structure and properties. For example, 3,5-dimethylpyrazole has been labeled with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child), and H373 (May cause damage to organs through prolonged or repeated exposure) .
Propriétés
IUPAC Name |
2,5-dimethyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-6-14(20(2)19-11)16(23)18-9-12-7-13(10-17-8-12)21-5-3-4-15(21)22/h6-8,10H,3-5,9H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPNFELNDQZWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-hydroxyethyl)-4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2659864.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2659866.png)


![9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2659872.png)
![(E)-ethyl 2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2659873.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2659875.png)

![1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2659882.png)